![molecular formula C21H40O2Si B14174170 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol CAS No. 920019-06-3](/img/structure/B14174170.png)
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl ether group and multiple conjugated double bonds within its dodeca-trien-1-ol framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include dodeca-4,6,8-trien-1-ol and tri(propan-2-yl)silyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. A common solvent used is tetrahydrofuran (THF), and the reaction is typically performed at low temperatures to control the reactivity of the intermediates.
Catalysts and Reagents: Catalysts such as pyridine or imidazole may be used to facilitate the formation of the silyl ether bond. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom of tri(propan-2-yl)silyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or recrystallization may be employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-4,6,8-trien-1-one, while reduction could produce dodeca-4,6,8-trien-1-ol.
科学的研究の応用
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol involves its interaction with molecular targets and pathways The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes
類似化合物との比較
Similar Compounds
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal: This compound is structurally similar but contains an aldehyde group instead of a hydroxyl group.
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-one: This compound features a ketone group in place of the hydroxyl group.
Uniqueness
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is unique due to its specific combination of a silyl ether group and multiple conjugated double bonds. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
920019-06-3 |
|---|---|
分子式 |
C21H40O2Si |
分子量 |
352.6 g/mol |
IUPAC名 |
12-tri(propan-2-yl)silyloxydodeca-4,6,8-trien-1-ol |
InChI |
InChI=1S/C21H40O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,19-22H,13-18H2,1-6H3 |
InChIキー |
MORREHSTSDVTKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
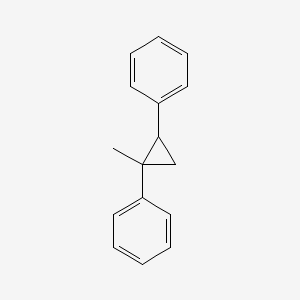
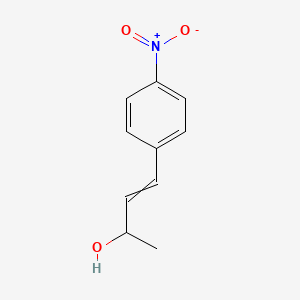
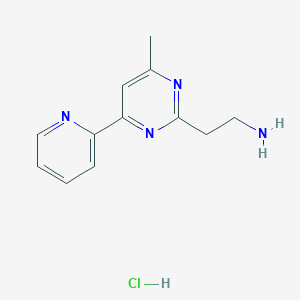
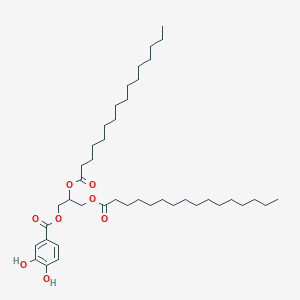
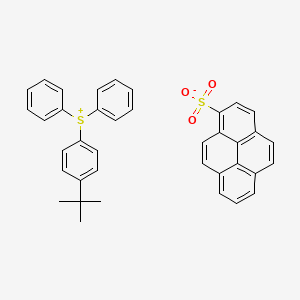
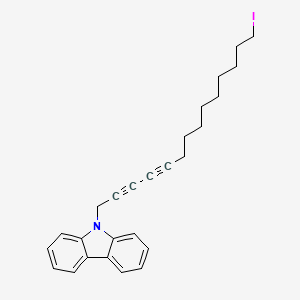
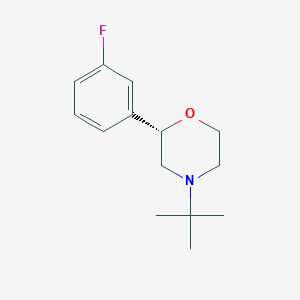
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)
